N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine
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Overview
Description
N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine typically involves the condensation of 3,4-dimethylaniline with quinoxaline-2,3-dione. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine include other quinoxaline derivatives such as:
- Quinoxaline-2,3-dione
- 2,3-dichloroquinoxaline
- 2,3-bis(phenylamino)quinoxaline
Uniqueness
What sets N,N’-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H24N4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-N,3-N-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H24N4/c1-15-9-11-19(13-17(15)3)25-23-24(26-20-12-10-16(2)18(4)14-20)28-22-8-6-5-7-21(22)27-23/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
FNQPOGZJDHTELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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